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molecular formula C15H16O2 B8663929 4-(4-Methoxyphenyl)phenethyl alcohol

4-(4-Methoxyphenyl)phenethyl alcohol

Cat. No. B8663929
M. Wt: 228.29 g/mol
InChI Key: AESVIZZDCFOXSZ-UHFFFAOYSA-N
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Patent
US05849217

Procedure details

2,59 g (7.85 mol) of 2-{4-(4-methoxyphenyl) phenyl}ethylbenzylether, 0.4 g of 5% palladium activated carbon, 70 ml of ethanol and 6 ml of dioxane were injected and stirred at room temperature for 7 hours under presence of hydrogen. After the reactions had been completed, the catalyst was removed by tuck filtration and the solvent was removed by filtration so that 1.64 g of 2-{4-(4-methoxyphenyl) phenyl}ethanol was obtained (yield 92%).
Name
2-{4-(4-methoxyphenyl) phenyl}ethylbenzylether
Quantity
7.85 mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
catalyst
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][O:17]CC3C=CC=CC=3)=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.C(O)C.[H][H]>[Pd].O1CCOCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][OH:17])=[CH:11][CH:10]=2)=[CH:7][CH:8]=1

Inputs

Step One
Name
2-{4-(4-methoxyphenyl) phenyl}ethylbenzylether
Quantity
7.85 mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=CC=C(C=C1)CCOCC1=CC=CC=C1
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the catalyst was removed by tuck filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed by filtration so that 1.64 g of 2-{4-(4-methoxyphenyl) phenyl}ethanol
CUSTOM
Type
CUSTOM
Details
was obtained (yield 92%)

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C1=CC=C(C=C1)CCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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